molecular formula C20H22N4O3S B2536744 3,5-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide CAS No. 2034392-19-1

3,5-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide

Cat. No.: B2536744
CAS No.: 2034392-19-1
M. Wt: 398.48
InChI Key: FGXRHRXMLOJWCC-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a piperidinyl-thiazolopyridine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide typically involves multiple steps starting from commercially available precursorsCommon reagents used in these steps include various bases, acids, and coupling agents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

3,5-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-florophenyl sulfonamide
  • 5-chlorothiophene-2-sulfonamide
  • Indole derivatives

Uniqueness

Compared to similar compounds, 3,5-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide stands out due to its unique combination of functional groups and structural features.

Biological Activity

3,5-Dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of phosphoinositide 3-kinases (PI3Ks). This article reviews the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

The compound's molecular formula is C20H22N4O3SC_{20}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 398.5 g/mol. The presence of methoxy groups enhances its solubility and reactivity, making it suitable for biological applications.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of PI3K isoforms. The thiazolo[5,4-b]pyridine structure plays a crucial role in binding to the active sites of these enzymes, thus blocking their activity and influencing cellular processes such as growth and metabolism .

Inhibition of PI3K

Research indicates that compounds similar to this compound exhibit potent inhibitory effects on PI3K isoforms. For instance, derivatives have shown IC50 values in the nanomolar range against PI3Kα and PI3Kγ . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole moiety can significantly affect inhibitory potency .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For example, certain thiazolo[5,4-b]pyridine derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin . Molecular dynamics simulations have shown that these compounds interact favorably with cancer-related proteins, enhancing their potential as anticancer agents .

Anticonvulsant Activity

Compounds containing thiazole have also been studied for anticonvulsant properties. In vivo tests demonstrated that thiazole derivatives could effectively reduce seizure activity in animal models . The mechanism appears to involve modulation of neurotransmitter systems and ion channels.

Case Studies

Several studies highlight the biological efficacy of related compounds:

  • Study on PI3K Inhibition : A study demonstrated that a thiazolo[5,4-b]pyridine derivative showed an IC50 value of 3.6 nM against PI3Kα, indicating strong inhibitory activity .
  • Anticancer Efficacy : Another investigation revealed that a similar compound exhibited significant cytotoxicity against A431 and Jurkat cell lines with IC50 values less than those observed for doxorubicin .
  • Anticonvulsant Testing : Research involving the administration of thiazole derivatives in rodent models showed a marked reduction in seizure frequency and duration compared to control groups .

Data Summary

Study Activity IC50 Value Cell Lines/Models
Study 1PI3K Inhibition3.6 nMNot specified
Study 2Anticancer< DoxorubicinA431, Jurkat
Study 3AnticonvulsantNot specifiedRodent models

Properties

IUPAC Name

3,5-dimethoxy-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-26-15-10-13(11-16(12-15)27-2)18(25)22-14-5-8-24(9-6-14)20-23-17-4-3-7-21-19(17)28-20/h3-4,7,10-12,14H,5-6,8-9H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXRHRXMLOJWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2CCN(CC2)C3=NC4=C(S3)N=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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